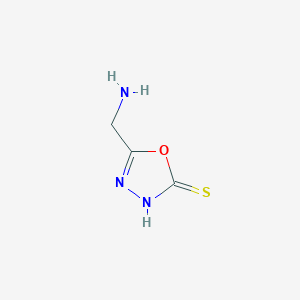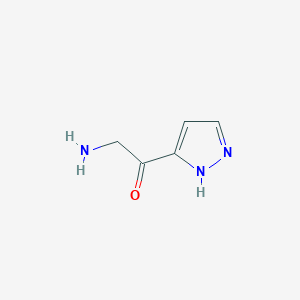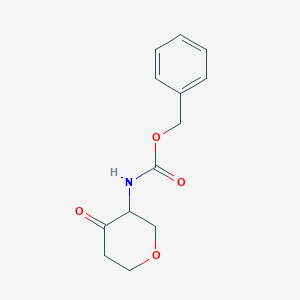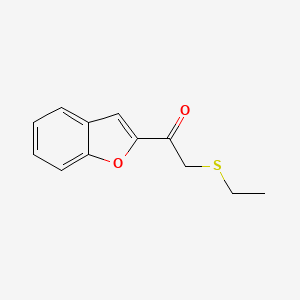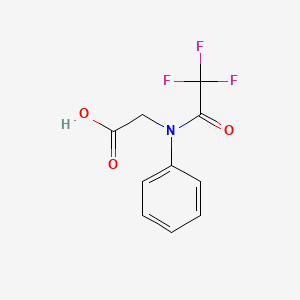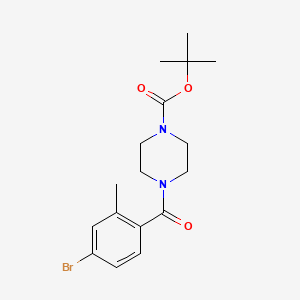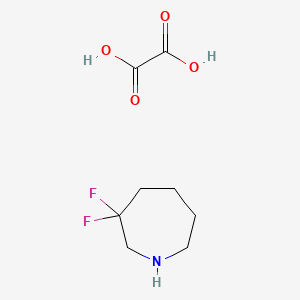
3,3-Difluoroazepane; oxalic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoroazepane; oxalic acid is a compound that combines the structural features of 3,3-difluoroazepane and oxalic acid 3,3-Difluoroazepane is a seven-membered ring containing two fluorine atoms at the 3-position, while oxalic acid is a simple dicarboxylic acid with the formula C₂H₂O₄
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoroazepane; oxalic acid typically involves the reaction of 3,3-difluoroazepane with oxalic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a catalyst like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing, reaction, and purification can enhance efficiency and reduce production costs. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoroazepane; oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atoms in the azepane ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azepane derivatives.
Aplicaciones Científicas De Investigación
3,3-Difluoroazepane; oxalic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-difluoroazepane; oxalic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms in the azepane ring can enhance the compound’s reactivity and binding affinity to target molecules. The oxalic acid moiety can chelate metal ions, influencing various biochemical processes. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,3-Difluoroazepane: Lacks the oxalic acid moiety, resulting in different chemical properties and applications.
Oxalic Acid: A simple dicarboxylic acid without the azepane ring, used primarily as a chelating agent and in various industrial processes.
Uniqueness
3,3-Difluoroazepane; oxalic acid is unique due to the combination of the azepane ring with fluorine atoms and the oxalic acid moiety
Propiedades
Fórmula molecular |
C8H13F2NO4 |
|---|---|
Peso molecular |
225.19 g/mol |
Nombre IUPAC |
3,3-difluoroazepane;oxalic acid |
InChI |
InChI=1S/C6H11F2N.C2H2O4/c7-6(8)3-1-2-4-9-5-6;3-1(4)2(5)6/h9H,1-5H2;(H,3,4)(H,5,6) |
Clave InChI |
HEGYLIVGQKEDCG-UHFFFAOYSA-N |
SMILES canónico |
C1CCNCC(C1)(F)F.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


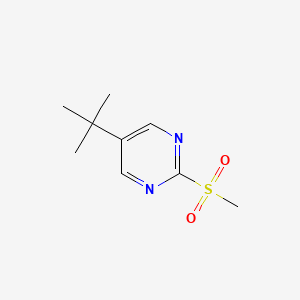
![7-fluoro-2H,3H-furo[2,3-c]pyridine](/img/structure/B15303045.png)

![5-[[1-(Aminomethyl)-3-methyl-butyl]amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B15303058.png)
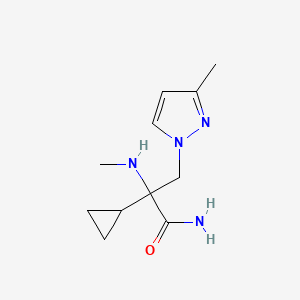
![3-{[(Tert-butoxy)carbonyl]amino}-1-(methylsulfanyl)cyclobutane-1-carboxylic acid](/img/structure/B15303073.png)
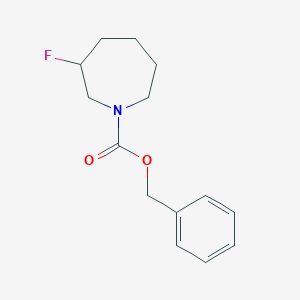
![2-[4-(Aminomethyl)oxan-4-yl]ethan-1-ol hydrochloride](/img/structure/B15303083.png)
